molecular formula C7H15NO B092162 2,2-Dimethylvaleraldehyde oxime CAS No. 16519-70-3

2,2-Dimethylvaleraldehyde oxime

Cat. No.: B092162
CAS No.: 16519-70-3
M. Wt: 129.2 g/mol
InChI Key: LNLOTMFTGPRANI-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylvaleraldehyde oxime is an organic compound with the molecular formula C7H15NO. It is derived from 2,2-Dimethylpentanal, a branched aldehyde, by the formation of an oxime group. Oximes are characterized by the presence of a C=N-OH functional group, which is formed by the reaction of aldehydes or ketones with hydroxylamine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylvaleraldehyde oxime can be synthesized through the reaction of 2,2-Dimethylpentanal with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid. The general reaction is as follows: [ \text{2,2-Dimethylpentanal} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the aldehyde and hydroxylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired oxime.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylvaleraldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like alkyl halides can react with the oxime under basic conditions.

Major Products Formed

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2,2-Dimethylvaleraldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of other nitrogen-containing compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 2,2-Dimethylvaleraldehyde oxime exerts its effects involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the oxime can undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the oxime functional group.

    2,2-Dimethylpentanal: The parent aldehyde from which the oxime is derived.

    2,2-Dimethylpentanamine: The amine derivative obtained by the reduction of the oxime.

Uniqueness

2,2-Dimethylvaleraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential applications compared to its parent aldehyde and other derivatives. The oxime group allows for the formation of stable complexes with metals and can participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

16519-70-3

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine

InChI

InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6-

InChI Key

LNLOTMFTGPRANI-VURMDHGXSA-N

SMILES

CCCC(C)(C)C=NO

Isomeric SMILES

CCCC(C)(C)/C=N\O

Canonical SMILES

CCCC(C)(C)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.